molecular formula C7H10ClN3 B1316904 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine CAS No. 731757-43-0

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

Cat. No. B1316904
M. Wt: 171.63 g/mol
InChI Key: AUBFBOVQRTYQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc .

Scientific Research Applications

Synthesis and Structural Properties

The study of chloral reactions with amines, leading to a range of products depending on reaction conditions, provides a foundation for understanding how structural modifications, like those in 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine, can influence chemical behavior and potential applications. Research by Issac & Tierney (1996) delves into the synthesis and spectroscopic properties of novel substituted compounds, demonstrating the intricate balance between chemical structure and functional outcomes.

Nutritional Aspects and Toxicology

The investigation into heterocyclic amines (HAs) and their implications in health, as reviewed by Snyderwine (1994), provides insight into the significance of chemical structure in biological activity and potential health risks. Although the primary focus is on dietary factors influencing cancer, the principles are applicable to understanding how structural features of compounds like 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine could be explored for biological and toxicological research.

Environmental and Health Safety

The degradation of nitrogen-containing compounds using advanced oxidation processes, as discussed by Bhat & Gogate (2021), highlights the environmental considerations and potential safety measures required for handling and utilizing chemically reactive amines. This research underscores the importance of understanding the chemical behavior of compounds for their safe and effective application in various contexts.

Antitumor Activity and Drug Synthesis

Research on imidazole derivatives, including their antitumor activity, presented by Iradyan et al. (2009), provides a model for exploring the potential biomedical applications of compounds with similar chemical frameworks. The structural and functional relationships drawn from such studies can inform the development of new therapeutic agents.

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBFBOVQRTYQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558748
Record name 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

CAS RN

731757-43-0
Record name 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.